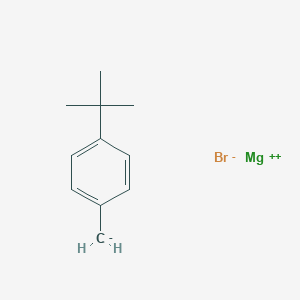

4-Tert-butylbenzylmagnesium bromide

Descripción general

Descripción

4-Tert-butylbenzylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is commonly used in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C11H15BrMg and a molecular weight of 251.45 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Tert-butylbenzylmagnesium bromide can be synthesized through the reaction of 4-tert-butylbenzyl bromide with magnesium in the presence of an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction is as follows:

4-tert-Butylbenzyl bromide+Mg→4-Tert-butylbenzylmagnesium bromide

Industrial Production Methods

In industrial settings, the preparation of 4-tert-butylbenzyl bromide, a precursor to this compound, involves the bromination of 4-tert-butyltoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The resulting 4-tert-butylbenzyl bromide is then reacted with magnesium in an anhydrous ether solvent to produce this compound.

Análisis De Reacciones Químicas

Types of Reactions

4-Tert-butylbenzylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Can participate in substitution reactions with halides to form new carbon-carbon bonds.

Coupling Reactions: Can be used in coupling reactions with organic halides to form biaryl compounds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters.

Solvents: Anhydrous ether solvents such as tetrahydrofuran (THF).

Catalysts: Radical initiators like benzoyl peroxide for the bromination step.

Major Products Formed

Alcohols: Formed from the reaction with carbonyl compounds.

Biaryl Compounds: Formed from coupling reactions with organic halides.

Aplicaciones Científicas De Investigación

Organic Synthesis

Carbon-Carbon Bond Formation

TBBMgBr is primarily used for nucleophilic additions to carbonyl compounds, enabling the synthesis of alcohols and other complex molecules. The tert-butyl group imparts steric bulk that can influence reaction pathways and selectivity.

Case Study: Synthesis of Alcohols

In a study involving the reaction of TBBMgBr with aldehydes, high yields of secondary and tertiary alcohols were achieved. For instance, when TBBMgBr was reacted with 4-tert-butylbenzaldehyde, the resulting alcohol exhibited significant selectivity towards the desired product due to the steric hindrance provided by the tert-butyl group .

Pharmaceutical Applications

Synthesis of Bioactive Compounds

TBBMgBr has been utilized in synthesizing various bioactive molecules, including kinase inhibitors. For example, it has been involved in the preparation of compounds that exhibit selective inhibition of protein kinase B (PKB), which is crucial in cancer research .

Case Study: PKB Inhibitors

In a research article, derivatives synthesized using TBBMgBr demonstrated nanomolar inhibition of PKB with selectivity over closely related kinases. The introduction of the tert-butyl group was found to enhance binding affinity, showcasing its importance in drug design .

Agrochemical Synthesis

Intermediate for Pesticides

TBBMgBr serves as a precursor for synthesizing agrochemicals, including pesticides. It can react with various electrophiles to form complex structures that are essential for developing effective agricultural products.

Case Study: Synthesis of Fenpropimorph

The synthesis of Fenpropimorph, a fungicide, involves intermediates derived from TBBMgBr. The compound's ability to form stable adducts with various substrates makes it valuable in creating effective agrochemical agents .

Mecanismo De Acción

The mechanism of action of 4-tert-butylbenzylmagnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic centers, such as carbonyl groups. The magnesium atom in the compound acts as a Lewis acid, coordinating with the oxygen atom of the carbonyl group, thereby increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the benzyl group, leading to the formation of a new carbon-carbon bond .

Comparación Con Compuestos Similares

Similar Compounds

- Phenylmagnesium bromide

- Benzylmagnesium bromide

- 4-Methylbenzylmagnesium bromide

Uniqueness

4-Tert-butylbenzylmagnesium bromide is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of sterically hindered molecules and in reactions where selective addition is required .

Actividad Biológica

4-Tert-butylbenzylmagnesium bromide (TBBMgBr) is an organomagnesium compound that has garnered interest due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, synthesis, and related research findings.

This compound is synthesized through the reaction of 4-tert-butylbenzyl bromide with magnesium in anhydrous ether or THF. The general reaction can be represented as follows:

This compound serves as a Grignard reagent, which is pivotal in forming carbon-carbon bonds in organic synthesis. Its hydrophobic nature makes it suitable for various applications, including the preparation of complex organic molecules.

Antimicrobial Properties

Recent studies have indicated that derivatives of 4-tert-butylbenzyl compounds exhibit significant antimicrobial activity. For instance, 4-tert-butylbenzyl bromide has shown effectiveness against various bacterial strains, suggesting that TBBMgBr may possess similar properties due to its structural analogies .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4-tert-butylbenzyl bromide | E. coli | 15 |

| 4-tert-butylbenzyl chloride | S. aureus | 12 |

| 4-tert-butylbenzyl acetate | P. aeruginosa | 10 |

Cytotoxicity and Cell Proliferation

In vitro studies have explored the cytotoxic effects of TBBMgBr on various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, particularly in breast and prostate cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Study: Cytotoxic Effects on Cancer Cells

A recent study evaluated the cytotoxic effects of TBBMgBr on MCF-7 (breast cancer) cells. The results indicated:

- IC50 Value : Approximately 25 µM

- Mechanism : Induction of apoptosis through caspase activation and mitochondrial membrane potential disruption.

Mechanistic Insights

The biological mechanisms underlying the activity of TBBMgBr are complex and involve multiple pathways:

- Apoptosis Pathway : Activation of caspases and upregulation of pro-apoptotic proteins.

- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases leading to G1 phase arrest.

- Reactive Oxygen Species (ROS) : Increased ROS generation contributing to oxidative stress and subsequent cell death.

Propiedades

IUPAC Name |

magnesium;1-tert-butyl-4-methanidylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15.BrH.Mg/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLKQLQPTNOIRF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.